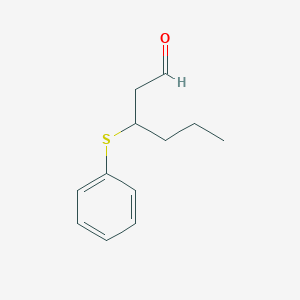

Hexanal, 3-(phenylthio)-

Description

Structure

2D Structure

Properties

CAS No. |

61452-39-9 |

|---|---|

Molecular Formula |

C12H16OS |

Molecular Weight |

208.32 g/mol |

IUPAC Name |

3-phenylsulfanylhexanal |

InChI |

InChI=1S/C12H16OS/c1-2-6-11(9-10-13)14-12-7-4-3-5-8-12/h3-5,7-8,10-11H,2,6,9H2,1H3 |

InChI Key |

REODOGPSYZWPMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC=O)SC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Hexanal, 3 Phenylthio

Retrosynthetic Disconnection Strategies for Hexanal (B45976), 3-(phenylthio)-

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For Hexanal, 3-(phenylthio)-, the most logical and common retrosynthetic disconnection occurs at the carbon-sulfur (C-S) bond. This is classified as a C-X disconnection, where X is a heteroatom. amazonaws.com

This disconnection strategy is based on the well-established conjugate addition (Michael reaction) of a thiol to an α,β-unsaturated aldehyde. ucoz.com The transform identifies the sulfur atom as a nucleophile and the carbon at position 3 as an electrophilic site.

The primary retrosynthetic disconnection is as follows:

Target Molecule: Hexanal, 3-(phenylthio)-

Transform: C-S bond disconnection via a conjugate addition transform.

Synthons: This disconnection yields a nucleophilic sulfur synthon (PhS⁻) and an electrophilic β-carbon synthon adjacent to an aldehyde.

Synthetic Equivalents: The practical chemical equivalent for the PhS⁻ synthon is thiophenol . The equivalent for the electrophilic fragment is the α,β-unsaturated aldehyde, (E)-2-hexenal .

This analysis simplifies the synthesis down to a single, reliable bond-forming reaction between two readily available starting materials. ias.ac.in

Direct Synthesis Approaches to Hexanal, 3-(phenylthio)-

Following the logic of the retrosynthetic analysis, the most direct and widely employed method for synthesizing Hexanal, 3-(phenylthio)- is the conjugate addition of thiophenol to (E)-2-hexenal. This reaction can be performed under various conditions, including catalyst-free, base-catalyzed, and organocatalyzed systems.

Nucleophilic Addition Reactions of Thiophenol Derivatives

The 1,4-conjugate addition, or Michael addition, of thiols to α,β-unsaturated carbonyl compounds is a fundamental and efficient method for forming C-S bonds. semanticscholar.org In this reaction, the soft nucleophilic sulfur of thiophenol preferentially attacks the electrophilic β-carbon of the conjugated system of 2-hexenal.

The reaction can proceed under solvent-free conditions simply by mixing the reactants. For instance, a general protocol for the Michael addition of thiols to α,β-unsaturated carbonyl compounds without a catalyst has been shown to give high yields in short reaction times. semanticscholar.org A similar reaction involving glutathione (B108866) and 2-hexenal to form 3-S-glutathionylhexanal proceeds readily in an aqueous medium, highlighting the robustness of this addition. nih.gov

A simple and efficient catalyst-free protocol has been developed for the conjugate addition of thiols to α,β-unsaturated carbonyl compounds in water at room temperature. organic-chemistry.org This method is highly chemoselective and provides excellent yields, typically within 5-30 minutes. organic-chemistry.org

Interactive Table: Conditions for Nucleophilic Addition of Thiols to Enals

| Reactant A | Reactant B | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiophenol | Methyl vinyl ketone | None (Neat) | ~30 | 76 | semanticscholar.org |

| Thiophenol | Crotonaldehyde | None (Neat) | 30-80 | 94 | semanticscholar.org |

| Thiophenol | Various enones/enoates | None (Water) | Room Temp | 80-90 | organic-chemistry.org |

| L-glutathione | (E)-2-hexenal | Cs₂CO₃ / Water | Room Temp | - | nih.gov |

Catalytic Functionalization of Unsaturated Aldehydes

While the conjugate addition can occur without a catalyst, various catalytic systems can be employed to enhance the reaction rate and efficiency.

Base Catalysis: Simple organic bases are effective catalysts. For the synthesis of the analogous 3-methylthio hexanal, triethylamine (B128534) is used to facilitate the addition of methyl mercaptan to trans-2-hexenal (B146799) at 10-20 °C. google.com The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then rapidly adds to the enal.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for a variety of transformations involving aldehydes. rsc.orgnih.gov In the context of thiol addition to α,β-unsaturated aldehydes, NHCs can activate the aldehyde, but the steric bulk of the carbene is crucial. Bulky NHCs have been shown to change the chemoselectivity of the reaction, favoring 1,2-addition (to form thioesters) over the desired 1,4-sulfa-Michael addition. rsc.org Therefore, careful selection of a less sterically hindered NHC would be necessary to promote the formation of Hexanal, 3-(phenylthio)-.

Conversion of Precursor Carbonyl Compounds to Hexanal, 3-(phenylthio)-

An alternative, though less direct, synthetic strategy involves the formation of the C-S bond prior to establishing the full carbon skeleton or the aldehyde functionality. One such approach could utilize organolithium chemistry. Phenylthio-alkyllithium compounds are known reagents for C-C bond formation. ethz.ch

A hypothetical route could involve:

Preparation of a 1-(phenylthio)propyllithium species.

Reaction of this nucleophile with an appropriate three-carbon electrophile containing a protected aldehyde, such as acrolein acetal (B89532).

Deprotection of the resulting acetal to reveal the aldehyde functionality of Hexanal, 3-(phenylthio)-.

This method is more synthetically complex than direct conjugate addition but offers an alternative disconnection strategy, forming the C3-C4 bond in the final step rather than the C3-S bond.

Regioselective and Chemoselective Synthetic Routes

The synthesis of Hexanal, 3-(phenylthio)- via conjugate addition is an excellent example of a highly regioselective reaction. The principle of hard and soft acids and bases (HSAB) predicts that the soft sulfur nucleophile (thiolate) will preferentially attack the soft electrophilic β-carbon (C3) of the enal, rather than the harder carbonyl carbon (C1). This leads exclusively to the 1,4-addition product over the 1,2-addition product.

Chemoselectivity is also a key feature of this reaction, particularly under mild, catalyst-free conditions. organic-chemistry.org The reaction in water at room temperature shows excellent chemoselectivity, avoiding common side reactions such as the formation of dithianes or dithiolanes, which could occur if the aldehyde were to react further. organic-chemistry.org This high selectivity allows for the clean formation of the desired product without the need for protecting groups on the aldehyde functionality.

Asymmetric Synthesis of Chiral Hexanal, 3-(phenylthio)-

The addition of thiophenol to 2-hexenal creates a new stereocenter at the C3 position. Consequently, Hexanal, 3-(phenylthio)- is a chiral molecule. The development of asymmetric methods to control the stereochemistry of this center is a significant area of synthetic chemistry. nih.govresearchgate.net

The asymmetric conjugate addition of thiols to α,β-unsaturated aldehydes is a well-developed field, often relying on organocatalysis. mdpi.com Chiral secondary amines, such as those derived from proline, are frequently used as catalysts. The mechanism involves the formation of a transient chiral iminium ion from the reaction of the enal and the amine catalyst. This iminium ion activation lowers the LUMO of the enal system and provides a chiral environment, directing the nucleophilic attack of the thiol to one face of the molecule. mdpi.com

Interactive Table: Examples of Catalysts for Asymmetric Thiol Additions to Enones/Enals

| Catalyst Type | Substrate Example | Thiol | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral La-Na-BINOL complex | Cyclohexenone | Thiophenol | 91% | beilstein-journals.org |

| Chiral secondary amine (Jorgensen's catalyst) | α,β-Unsaturated aldehydes | Not specified | Typically >90% | mdpi.com |

| Chiral squaramide | Nitroalkenes | Various thiols | Up to 99% | researchgate.net |

The synthesis of enantiomerically pure tertiary thiols and thioethers presents a significant synthetic challenge, but organocatalytic Michael additions represent one of the most practical and effective methods available. nih.govresearchgate.net

Chiral Auxiliary-Mediated Stereocontrol

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral molecules like Hexanal, 3-(phenylthio)-. This strategy involves the temporary incorporation of a chiral molecule that directs the approach of the incoming nucleophile (thiophenol) to one face of the prochiral α,β-unsaturated aldehyde.

One of the most effective classes of chiral auxiliaries for this transformation is the oxazolidinone auxiliary, popularized by David Evans. In a typical sequence, the α,β-unsaturated carboxylic acid corresponding to hexenal (B1195481) is first coupled to a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-enoyl oxazolidinone serves as the Michael acceptor. The bulky substituent on the auxiliary effectively shields one face of the double bond, forcing the thiophenol to add from the less hindered face.

The general mechanism involves the formation of a chelated intermediate with a Lewis acid, which locks the conformation of the N-enoyl oxazolidinone and enhances the facial bias. Subsequent removal of the auxiliary under mild conditions, for example via hydrolysis or reduction, yields the desired 3-(phenylthio)hexanal enantiomer and regenerates the chiral auxiliary for reuse. While direct studies on Hexanal, 3-(phenylthio)- using this method are not prevalent in the literature, the asymmetric sulfa-Michael addition of various thiols to α,β-unsaturated N-acylated oxazolidin-2-ones has been successfully demonstrated, achieving high levels of stereocontrol. researchgate.net

Monoterpene-based auxiliaries, such as those derived from (−)-perillaldehyde, have also shown promise as excellent chiral controllers in various stereoselective transformations and represent a potential, though less documented, avenue for this specific synthesis. nih.gov

Table 1: Representative Chiral Auxiliaries for Stereocontrol in Thia-Michael Additions

| Chiral Auxiliary Class | Common Examples | General Application Principle |

|---|---|---|

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Covalent attachment to the carbonyl group to provide facial shielding of the double bond. |

| Camphorsultams | (+)- and (-)-2,10-Camphorsultam | Similar to oxazolidinones, provides steric hindrance to direct nucleophilic attack. |

| Monoterpene-based | Aminodiols from (−)-perillaldehyde | Used as chiral ligands or catalysts to create a chiral environment around the substrate. nih.gov |

Enantioselective Catalysis in Hexanal, 3-(phenylthio)- Formation

Enantioselective catalysis offers a more atom-economical approach to synthesizing chiral Hexanal, 3-(phenylthio)- by creating a chiral environment using sub-stoichiometric amounts of a chiral catalyst. This avoids the need to install and remove a chiral auxiliary. Both metal-based and organocatalytic systems have been developed for the enantioselective conjugate addition of thiols to enals.

Metal-Based Catalysis: Chiral metal complexes can act as Lewis acids, activating the enal towards nucleophilic attack while simultaneously providing a chiral environment to control the facial selectivity. A notable example is the use of a cadmium complex of (S)-3,3′-dimethyl-2,2′-biquinoline N,N′-dioxide as a catalyst for the conjugate addition of thiols to enals and enones. This method has been shown to produce β-thioaldehydes with enantioselectivities up to 78% enantiomeric excess (ee). rsc.org The catalyst coordinates to the carbonyl oxygen of the hexenal, lowering its LUMO and directing the approach of the thiophenol.

Organocatalysis: Organocatalysis has emerged as a powerful alternative to metal-based systems. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are particularly effective. These catalysts react with the enal to form a transient chiral iminium ion. The iminium ion activation lowers the LUMO of the π-system, accelerating the Michael addition. The bulky substituents on the catalyst effectively shield one face of the molecule, leading to a highly enantioselective addition of the thiol. This approach has been successfully applied to the conjugate addition of carbon-centered radicals to a wide variety of enals, demonstrating its potential for thiol additions as well. researchgate.netmdpi.com

Another class of organocatalysts includes bifunctional squaramides, which can activate both the thiol (through a basic site) and the enal (through a hydrogen-bonding site) simultaneously, facilitating a highly organized, stereoselective transition state. researchgate.net

Table 2: Comparison of Catalytic Systems for Enantioselective Thiol Addition to Enals

| Catalyst Type | Example Catalyst | Mechanism of Action | Reported ee (%) |

|---|---|---|---|

| Metal Complex | Chiral N-oxide–Cadmium Complex | Lewis acid activation of the enal. rsc.org | Up to 78 |

| Organocatalyst (Amine) | Diarylprolinol Silyl Ether | Iminium ion activation. researchgate.net | High (by analogy) |

| Organocatalyst (Bifunctional) | Chiral Squaramide | Dual activation of thiol and enal via H-bonding. researchgate.net | Up to 94 (for related substrates) |

Diastereoselective Approaches to Hexanal, 3-(phenylthio)- Isomers

When the starting hexenal or the thiophenol already contains a stereocenter, the focus of the synthesis shifts from enantioselectivity to diastereoselectivity. The goal is to control the formation of one diastereomer over the other. This can be achieved through either substrate control or catalyst control.

Substrate-Controlled Diastereoselectivity: In this approach, a pre-existing chiral center in the substrate directs the stereochemical outcome of the new stereocenter. For instance, if a chiral center is present at the C-4 or C-5 position of the hexenal derivative, it can influence the conformation of the molecule in the transition state, leading to a preferential attack of the thiol from one side. This principle is well-established in aldol (B89426) and Michael addition reactions, where 1,2- and 1,3-asymmetric induction can lead to high diastereoselectivity. A highly diastereoselective synthesis of β-thiomannopyranosides has been reported, where an existing complex ring structure dictates the S_N2-like displacement of a triflate by various thiols with excellent stereocontrol, illustrating a powerful substrate-controlled approach. nih.gov

Catalyst-Controlled Diastereoselectivity: In cases where the substrate's intrinsic facial bias is low or leads to the undesired diastereomer, a chiral catalyst can be used to override this preference. This is known as a "matched" and "mismatched" case. In a matched pair, the catalyst and substrate favor the formation of the same diastereomer, leading to very high stereoselectivity. In a mismatched pair, they favor opposite diastereomers, resulting in lower selectivity. By carefully selecting the catalyst, it is possible to produce a single desired diastereomer from a racemic or diastereomeric mixture of starting materials, a process known as dynamic kinetic resolution.

Optimization and Scale-Up Considerations in Hexanal, 3-(phenylthio)- Synthesis

The successful transition of a synthetic route from laboratory-scale discovery to industrial production hinges on careful optimization and scale-up. For Hexanal, 3-(phenylthio)-, this involves fine-tuning reaction conditions, incorporating green chemistry principles, and exploring advanced manufacturing technologies like process intensification and continuous flow synthesis.

Reaction Condition Tuning for Yield and Selectivity Enhancement

The thia-Michael addition is influenced by numerous factors, and their optimization is critical for maximizing yield and stereoselectivity. mdpi.com

Catalyst/Initiator: The reaction can be initiated through either base catalysis (deprotonation of the thiol) or nucleophilic initiation (activation of the enal). rsc.org Tertiary amines typically act as base catalysts, while tertiary phosphines act as nucleophilic initiators. The choice of catalyst can significantly impact the reaction rate and selectivity. For instance, the pKa of the thiol is a key factor; aromatic thiols like thiophenol (pKa ≈ 6-7) are more acidic than aliphatic thiols (pKa ≈ 10-11) and may react under milder basic conditions or even without a catalyst. researchgate.net

Solvent: The choice of solvent affects the solubility of reactants and the stabilization of charged intermediates or transition states. Polar aprotic solvents can promote the formation of thiolate anions, accelerating base-catalyzed reactions. mdpi.com

Temperature: Lowering the reaction temperature is a common strategy to enhance stereoselectivity, as it allows for greater differentiation between the activation energies of competing diastereomeric transition states.

Concentration: Reactant concentration can influence reaction kinetics. In some cases, high concentrations can lead to side reactions, while in others, they can accelerate the desired transformation. Kinetic modeling combined with experimental data reveals that for some thiol-Michael additions, the rate-limiting step can be the physical decomplexation of the product from other reactants, a factor that becomes more significant at higher concentrations. rsc.org

Table 3: Key Parameters for Optimization of Thia-Michael Addition

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Catalyst | Influences mechanism (base vs. nucleophilic) and rate. rsc.org | Select catalyst for high conversion and minimal side reactions. |

| Solvent | Affects solubility and stabilization of intermediates. mdpi.com | Choose solvent that maximizes rate and selectivity. |

| Temperature | Lower temperatures generally increase stereoselectivity. | Find the optimal balance between reaction rate and selectivity. |

| Reactant Stoichiometry | Excess of one reactant can drive the reaction to completion. | Use slight excess of thiol to ensure full conversion of the enal. |

Green Chemistry Principles in Hexanal, 3-(phenylthio)- Production

Applying green chemistry principles to the synthesis of Hexanal, 3-(phenylthio)- aims to reduce its environmental impact. Key strategies include the use of safer solvents, catalyst-free conditions, and improved atom economy.

Solvent-Free and Aqueous Conditions: The thia-Michael addition can often be performed under solvent-free conditions or in water. acsgcipr.org Water can sometimes accelerate the reaction due to hydrophobic effects, and eliminating volatile organic compounds (VOCs) is a primary goal of green chemistry.

Catalyst-Free Synthesis: Given the high reactivity of thiophenol with activated alkenes like hexenal, the reaction can proceed efficiently without any catalyst, particularly with gentle heating. acsgcipr.org This simplifies purification and reduces waste.

Use of Renewable Solvents: When a solvent is necessary, green alternatives to traditional petrochemical solvents are preferred. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, has been shown to be an effective green substitute for tetrahydrofuran (B95107) (THF) in related syntheses. mdpi.comnih.gov

Reusable Catalysts: Employing solid-supported or heterogeneous catalysts, such as basic resins or KF/alumina, allows for easy separation from the reaction mixture and catalyst recycling, reducing waste and cost. rsc.org

Process Intensification and Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of Hexanal, 3-(phenylthio)-, including enhanced safety, improved efficiency, and easier scalability.

In a continuous flow setup, reactants are pumped through a tube or channel, often passing through a packed bed containing a heterogeneous catalyst. This approach provides superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat transfer, enabling the safe execution of highly exothermic reactions.

A relevant example is the continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds using a packed-bed reactor filled with Amberlyst-35, a reusable solid acid catalyst. mdpi.comresearchgate.net This system allows for the multigram, scalable synthesis of the target compounds with excellent yields. A similar setup using a basic solid catalyst could be readily adapted for the synthesis of Hexanal, 3-(phenylthio)-. This method not only allows for continuous production but also simplifies product purification, as the catalyst remains in the reactor. The potential for automation and in-line monitoring further enhances process control and efficiency, making continuous flow a highly attractive option for the industrial production of this compound. mdpi.comnih.govresearchgate.netunica.it

Reactivity and Transformation Pathways of Hexanal, 3 Phenylthio

Nucleophilic Reactions at the Aldehyde Moiety of Hexanal (B45976), 3-(phenylthio)-

The aldehyde group in Hexanal, 3-(phenylthio)- is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide array of nucleophiles. masterorganicchemistry.comksu.edu.salibretexts.org The presence of the β-phenylthio substituent can influence the reactivity of the aldehyde through inductive and steric effects.

Carbonyl Additions (e.g., Organometallic Reagents, Hydride Reductions)

Organometallic Reagents: Reagents such as Grignard (RMgX) and organolithium (RLi) compounds are potent nucleophiles that readily add to the carbonyl carbon of Hexanal, 3-(phenylthio)-. saskoer.calibretexts.orgsaskoer.ca This reaction, after an acidic workup, results in the formation of a secondary alcohol. The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then protonated. libretexts.orgksu.edu.sa

For example, the reaction of Hexanal, 3-(phenylthio)- with methylmagnesium bromide would yield 4-(phenylthio)heptan-2-ol. The choice of the organometallic reagent allows for the introduction of a variety of alkyl, aryl, or vinyl groups at the former carbonyl carbon.

Hydride Reductions: The aldehyde functionality can be readily reduced to a primary alcohol using hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). khanacademy.org These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated during workup to give 3-(phenylthio)hexan-1-ol. ksu.edu.sa Sodium borohydride is a milder and more selective reagent, often preferred for its compatibility with other functional groups, while lithium aluminum hydride is a more powerful reducing agent.

| Reagent | Product |

| Organometallic (e.g., CH₃MgBr) | Secondary alcohol |

| Hydride (e.g., NaBH₄) | Primary alcohol |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Aldol Condensation: Hexanal, 3-(phenylthio)- possesses α-hydrogens (at the C2 position) and can therefore undergo self-condensation or react with other enolizable carbonyl compounds in the presence of a base or acid catalyst. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com In a base-catalyzed aldol addition, an enolate is formed by deprotonation at the α-carbon, which then acts as a nucleophile, attacking the carbonyl group of another molecule of the aldehyde. libretexts.orglibretexts.org This results in the formation of a β-hydroxy aldehyde. Subsequent heating can lead to dehydration (elimination of a water molecule) to yield an α,β-unsaturated aldehyde, the product of an aldol condensation. libretexts.org

Knoevenagel Condensation: This reaction involves the condensation of Hexanal, 3-(phenylthio)- with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters, in the presence of a weak base like an amine. wikipedia.orgnih.gov The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to form a new carbon-carbon double bond. diva-portal.orgnih.govresearchgate.net This method is highly effective for the synthesis of substituted alkenes.

Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons)

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde group of Hexanal, 3-(phenylthio)- into an alkene. wikipedia.orglumenlearning.comlibretexts.org This reaction involves a phosphonium (B103445) ylide (Wittig reagent), which acts as a nucleophile and attacks the carbonyl carbon. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. lumenlearning.comlibretexts.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides tend to produce (E)-alkenes. wikipedia.orgorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a corresponding phosphonium ylide. wikipedia.orgnrochemistry.com This reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.orgyoutube.com The water-soluble phosphate (B84403) byproduct of the HWE reaction is easily removed, simplifying product purification compared to the Wittig reaction. wikipedia.orgorganic-chemistry.org

| Reaction | Reagent Type | Product |

| Wittig | Phosphonium ylide | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | (E)-Alkene |

Transformations Involving the Phenylthio Group

The phenylthio group at the β-position of the hexanal chain also offers a site for chemical modification, primarily through oxidation of the sulfur atom or elimination reactions.

Oxidation Reactions of the Thioether Linkage

The sulfur atom in the phenylthio group is in a low oxidation state and can be readily oxidized to a sulfoxide (B87167) or a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (such as m-CPBA), and potassium permanganate. The extent of oxidation can often be controlled by the choice of oxidant and the reaction conditions.

The oxidation of the thioether to a sulfoxide introduces a chiral center at the sulfur atom. These sulfoxides are valuable synthetic intermediates. Further oxidation of the sulfoxide yields the corresponding sulfone.

| Oxidation State | Functional Group |

| -2 | Thioether |

| 0 | Sulfoxide |

| +2 | Sulfone |

Elimination Reactions Leading to Unsaturated Systems

The phenylthio group can act as a leaving group in elimination reactions, leading to the formation of α,β-unsaturated aldehydes. This transformation is typically facilitated by first oxidizing the thioether to a sulfoxide. The resulting β-sulfinyl aldehyde can then undergo a syn-elimination upon heating (a thermal syn-elimination or Cope-type elimination) to afford the α,β-unsaturated aldehyde and phenylsulfenic acid. This two-step process, known as a sulfoxide elimination, is a mild and effective method for introducing a double bond into the carbon skeleton.

Alternatively, under strong basic conditions, a direct E2 elimination of the phenylthio group is possible, although this is generally less common and may require harsher conditions. The propensity for elimination is enhanced by the acidity of the α-proton and the stability of the resulting conjugated system. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Thioether Cleavage or Functionalization

The carbon-sulfur bond in thioethers, including the C(sp³)–S bond in Hexanal, 3-(phenylthio)-, can be activated and cleaved by various transition metal catalysts. This enables the substitution of the phenylthio group with other moieties, representing a powerful tool for molecular derivatization. Cross-coupling reactions such as the Kumada, Negishi, and related protocols provide effective methods for forming new carbon-carbon bonds at the site of the former C–S linkage. nih.govrsc.org

These reactions typically proceed through an oxidative addition of the C–S bond to a low-valent transition metal center (e.g., Ni(0) or Pd(0)), followed by transmetalation with an organometallic reagent (e.g., a Grignard or organozinc reagent) and subsequent reductive elimination to furnish the coupled product. organic-chemistry.orgmit.edunih.gov While the cross-coupling of aryl thioethers is more common, the cleavage of C(sp³)–S bonds, as in Hexanal, 3-(phenylthio)-, is also achievable, though it can be more challenging. nih.gov The presence of the aldehyde functionality requires careful selection of reaction conditions to avoid undesired side reactions. For instance, the use of highly basic Grignard reagents in Kumada couplings might lead to nucleophilic attack at the aldehyde carbonyl. organic-chemistry.orgrsc.org In such cases, the milder Negishi coupling, which employs organozinc reagents, can be a more suitable alternative. mit.edunih.govsemanticscholar.org

Key factors influencing the success of these cross-coupling reactions include the choice of catalyst, ligand, and reaction conditions. Nickel-based catalysts, often in conjunction with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have proven particularly effective for C–S bond activation. nih.govorganic-chemistry.org

| Coupling Type | Catalyst/Ligand | Coupling Partner | Solvent | Typical Substrate | Reference |

|---|---|---|---|---|---|

| Kumada | NiCl₂(dppp) | Aryl-MgBr | THF/Ether | Alkyl aryl thioether | organic-chemistry.org |

| Negishi | Pd₂(dba)₃ / CPhos | Alkyl-ZnBr | THF | Aryl bromide | mit.edu |

| Iron-Catalyzed | Fe(acac)₃ | Aryl-MgBr | THF/NMP | Alkyl aryl thioether | nih.gov |

Stereoselective Reactions of Hexanal, 3-(phenylthio)-

The presence of a stereocenter at the C3 position makes Hexanal, 3-(phenylthio)- a valuable substrate for stereoselective synthesis. The existing chirality can be used to control the formation of new stereocenters, or the aldehyde group can be targeted in enantioselective transformations.

Diastereocontrol in Subsequent Transformations

The chiral center at C3 can exert significant influence over the stereochemical outcome of reactions at the adjacent aldehyde carbonyl or the α-carbon (C2). This diastereocontrol is often achieved through chelation-controlled or non-chelation-controlled (e.g., Felkin-Anh) models. researchgate.netnih.gov

In a chelation-controlled pathway, a Lewis acid coordinates to both the aldehyde oxygen and the sulfur atom of the phenylthio group, forming a rigid five-membered ring intermediate. This conformation blocks one face of the aldehyde, directing the incoming nucleophile to the opposite face with high selectivity. researchgate.netnih.gov This strategy is particularly effective for nucleophilic additions to the carbonyl group (e.g., Grignard, organolithium, or Reformatsky reactions) and aldol reactions. The choice of Lewis acid is critical for promoting chelation.

| Reaction Type | Reagent | Lewis Acid | Control Element | Predicted Major Diastereomer | Reference Principle |

|---|---|---|---|---|---|

| Grignard Addition | R-MgX | MgX₂ | Chelation | syn | researchgate.net |

| Aldol Reaction | Lithium enolate | - | Chelation (Li⁺) | syn | researchgate.net |

| Reduction | Zn(BH₄)₂ | Zn²⁺ | Chelation | syn | nih.gov |

| Allylation | Allyl-SnBu₃ | TiCl₄ | Chelation | syn | nih.gov |

Enantioselective Derivatization of Chiral Hexanal, 3-(phenylthio)-

When starting with a racemic mixture of Hexanal, 3-(phenylthio)-, organocatalysis offers a powerful strategy for enantioselective derivatization. Chiral organocatalysts, such as secondary amines (proline derivatives) or chiral phosphoric acids, can activate the substrate and facilitate reactions with high enantioselectivity. nih.govmdpi.combeilstein-journals.orgnih.gov

For example, enamine catalysis can be employed for the enantioselective α-functionalization of the aldehyde. nih.govprinceton.edu The aldehyde reacts with a chiral secondary amine catalyst to form a transient enamine, which then reacts with an electrophile. The chiral environment provided by the catalyst directs the electrophilic attack to one face of the enamine, leading to the formation of one enantiomer of the product in excess. Similarly, chiral Brønsted acids can catalyze enantioselective additions to the aldehyde carbonyl by activating it through hydrogen bonding. beilstein-journals.org

| Reaction Type | Reagent | Catalyst Type | Example Catalyst | Reference Principle |

|---|---|---|---|---|

| α-Alkylation | Alkyl halide | Photoredox/Enamine | Chiral imidazolidinone + Ir-complex | nih.govprinceton.edu |

| Michael Addition | Nitro-olefin | Enamine | Diarylprolinol silyl (B83357) ether | mdpi.com |

| Aldol Reaction | Ketone | Enamine | Proline | mdpi.com |

| Transfer Hydrogenation | Hantzsch ester | Brønsted Acid | Chiral Phosphoric Acid (CPA) | beilstein-journals.org |

Cascade and Multicomponent Reactions Utilizing Hexanal, 3-(phenylthio)-

The bifunctional nature of Hexanal, 3-(phenylthio)- makes it an ideal candidate for cascade and multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic operation. chemistryforsustainability.orgmdpi.com In such processes, the aldehyde can act as an initial reaction site, triggering a sequence of intramolecular or intermolecular transformations. mdpi.comresearchgate.netresearchtrend.net

A plausible cascade sequence could be initiated by a condensation reaction at the aldehyde with a suitable nucleophile, such as an amine or an active methylene compound. The resulting intermediate could then undergo a subsequent cyclization or rearrangement involving the thioether moiety, potentially after an in-situ oxidation to a more reactive sulfoxide or sulfone.

In the context of MCRs, Hexanal, 3-(phenylthio)- can serve as the carbonyl component in well-established reactions like the Ugi, Passerini, or Mannich reactions. chemistryforsustainability.orgmdpi.com For example, in a three-component Mannich-type reaction, Hexanal, 3-(phenylthio)- could react with an amine and a ketone to generate a β-aminocarbonyl compound bearing the 3-(phenylthio)propyl substituent. mdpi.com The ability to engage the thioether in subsequent transformations post-MCR further enhances the synthetic utility of this building block.

A hypothetical cascade could involve the palladium-catalyzed reaction of Hexanal, 3-(phenylthio)- with an amine to form an enamine, which then undergoes intramolecular C-H activation/arylation, with the phenylthio group acting as a directing group or a leaving group in a subsequent step. mdpi.comresearchgate.net Such strategies lead to the rapid assembly of complex heterocyclic structures from simple starting materials.

Applications of Hexanal, 3 Phenylthio in Complex Molecule Synthesis

Contribution to Natural Product Total Synthesis

α-Phenylthio aldehydes have proven to be valuable building blocks in the total synthesis of complex natural products. Their unique combination of an aldehyde functional group, amenable to a wide range of carbon-carbon bond-forming reactions, and an adjacent phenylthio group, which can be used to control stereochemistry or be transformed into other functionalities, makes them powerful synthetic intermediates.

Key Intermediate in Polyketide Biosynthesis Mimicry

While direct and extensive examples of α-phenylthio aldehydes in polyketide biosynthesis mimicry are not prominently documented in the literature, their structural features suggest potential applications in this area. Polyketide biosynthesis often involves the iterative extension of a carbon chain followed by reductive and dehydrative modifications. The aldehyde group of an α-phenylthio aldehyde can serve as an electrophilic handle for chain extension, for instance, through aldol-type reactions. The phenylthio group could, in principle, be used to activate the α-position for further functionalization or be eliminated to introduce unsaturation, mimicking steps in polyketide biosynthesis.

Aryl-aldehydes are a common feature in fungal polyketides, and while these are typically generated by specific domains in non-reducing polyketide synthases (NR-PKSs), the use of synthetic aldehyde precursors is a key strategy in the laboratory synthesis of these natural products nih.gov.

Building Block for Terpenoid and Steroid Scaffolds

The utility of α-phenylthio aldehydes as building blocks in the synthesis of terpenoid scaffolds is well-established through the total synthesis of several natural products. A notable example is the synthesis of (±)-isodrimenin and (±)-euryfuran researchgate.netresearchgate.net. In these syntheses, α-phenylthio aldehydes are key intermediates generated through a sequence involving the formylation of ketone enolates and subsequent rearrangement of adducts formed with methoxy(phenylthio)methyllithium researchgate.netresearchgate.net.

The general synthetic approach is outlined below:

Formylation and Protection: A starting ketone is first formylated, and the resulting formyl group is protected.

Addition of Methoxy(phenylthio)methyllithium: The protected ketone then reacts with methoxy(phenylthio)methyllithium to introduce the carbon atom that will become the aldehyde.

Rearrangement: A key step involves the rearrangement of the adduct to form the α-phenylthio aldehyde.

Further Transformations: The resulting α-phenylthio aldehyde is then elaborated through further synthetic steps to construct the target terpenoid skeleton researchgate.netresearchgate.net. For instance, in the synthesis of (±)-euryfuran, the α-phenylthio aldehyde undergoes reduction to an alcohol, which then spontaneously cyclizes to form the furan ring characteristic of this drimane sesquiterpene researchgate.net.

| Natural Product | Starting Material (Ketone) | Key Intermediate |

| (±)-Isodrimenin | trans-5,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-1(2H)-naphthalenone | α-(Phenylthio)aldehyde derivative |

| (±)-Euryfuran | Cyclohexanone derivatives | α-(Phenylthio)aldehyde derivative |

While specific applications in steroid synthesis are less commonly reported, the principles demonstrated in terpenoid synthesis could be extended to the construction of steroid scaffolds, given the shared biosynthetic origins and structural motifs between these two classes of natural products.

Utility in Pharmaceutical Lead Compound Synthesis

Aldehydes are highly reactive functional groups and are considered important building blocks in organic synthesis organicchemistrydata.org. Although the high reactivity of aldehydes can be a concern in medicinal chemistry due to potential reactions with biological nucleophiles, they are valuable intermediates in the synthesis of more stable pharmaceutical lead compounds organicchemistrydata.org.

α-Phenylthio aldehydes, as precursors to a variety of other functional groups and molecular scaffolds, hold potential in this area. For example, their conversion to dihydropyridinone derivatives through N-heterocyclic carbene (NHC)-catalyzed reactions opens access to a class of heterocycles with known biological activities nih.govrsc.orgnih.govresearchgate.net. The ability to control the stereochemistry of these products is particularly important in the synthesis of chiral drug candidates.

Application in Agrochemical and Fine Chemical Production

α-Substituted α,β-unsaturated aldehydes are utilized in the production of pesticides and other fine chemicals mdpi.com. While direct large-scale applications of α-phenylthio aldehydes in agrochemical production are not widely documented, their versatility as synthetic intermediates suggests potential uses. For instance, certain aromatic aldehydes, such as cinnamic aldehyde and its derivatives, have been investigated for their pesticidal properties against fungal pathogens, arachnids, and insects google.com. The synthetic routes to structurally complex aldehydes, which could include those derived from α-phenylthio aldehydes, are therefore of interest to the agrochemical industry.

Strategic Integration into Diverse Organic Scaffolds

A significant application of α-phenylthio aldehydes is their use as precursors for the generation of acyl azolium and azolium enolate intermediates through N-heterocyclic carbene (NHC) catalysis nih.govrsc.orgnih.govresearchgate.net. This strategy allows for the integration of the aldehyde's carbon framework into a variety of complex organic scaffolds.

The process involves the reaction of the α-phenylthio aldehyde with an NHC, leading to the formation of a Breslow intermediate. Subsequent elimination of the phenylthiolate anion generates an acyl azolium or an azolium enolate intermediate. These reactive intermediates can then participate in a range of transformations, including:

Redox Rearrangement: The eliminated phenylthiolate can re-attack the acyl azolium intermediate, leading to the formation of a thioester nih.govrsc.orgnih.govresearchgate.net.

Redox Esterification: In the presence of an external alcohol nucleophile, the acyl azolium intermediate can be trapped to form an ester nih.govrsc.orgnih.govresearchgate.net.

Cycloaddition Reactions: The azolium enolate can act as a dienophile in formal [4+2] cycloaddition reactions to generate complex heterocyclic structures, such as dihydropyridinones, with high stereoselectivity nih.govrsc.orgnih.govresearchgate.net.

This NHC-catalyzed reactivity allows for the conversion of simple α-phenylthio aldehydes into a diverse array of valuable chemical building blocks.

Stereocontrolled Synthesis of Bioactive Compounds via α-Phenylthio Aldehyde Derivations

The presence of the phenylthio group alpha to the aldehyde functionality in α-phenylthio aldehydes allows for a high degree of stereocontrol in their reactions, which is crucial for the synthesis of bioactive compounds. Optically active 2-phenylthio aldehydes have been synthesized and utilized in stereoselective reactions documentsdelivered.com.

One of the most powerful applications in this context is the use of α-phenylthioaldehyde-derived azolium enolates in enantioselective and diastereoselective cycloaddition reactions. For example, in the presence of a chiral NHC catalyst, these intermediates can react with α,β-unsaturated imines to yield dihydropyridinone derivatives with excellent stereocontrol, often achieving high diastereomeric and enantiomeric ratios nih.govrsc.orgnih.govresearchgate.net. This provides a reliable method for accessing enantioenriched heterocyclic compounds that are of interest in pharmaceutical and medicinal chemistry.

| Reaction Type | Intermediate | Product | Stereocontrol |

| NHC-catalyzed [4+2] Cycloaddition | Azolium enolate | Dihydropyridinone | High (up to >95:5 dr, >98:2 er) |

This ability to control the stereochemical outcome of reactions makes α-phenylthio aldehydes valuable starting materials for the synthesis of complex, stereochemically defined bioactive molecules.

Mechanistic and Theoretical Investigations of Hexanal, 3 Phenylthio

Elucidation of Reaction Mechanisms in Hexanal (B45976), 3-(phenylthio)- Transformations

The chemical behavior of Hexanal, 3-(phenylthio)- is largely dictated by the reactivity of the aldehyde group and the influence of the adjacent phenylthio substituent. Mechanistic studies, though not specifically documented for this compound, would likely focus on reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions at the carbonyl center.

The key transformations of Hexanal, 3-(phenylthio)- would involve nucleophilic attack at the carbonyl carbon. For instance, in a nucleophilic addition reaction, the transition state would be characterized by the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen pi bond. The geometry of the carbonyl group would shift from trigonal planar towards a tetrahedral arrangement. The presence of the electron-donating phenylthio group at the 3-position could influence the stability of this transition state through electronic effects.

Hypothetically, the transition state for the addition of a nucleophile (Nu-) to Hexanal, 3-(phenylthio)- can be visualized as follows:

Hypothetical Transition State for Nucleophilic Addition

| Atom | Hybridization Change | Bond Length (Å) (Illustrative) |

|---|---|---|

| Carbonyl Carbon | sp² → sp³ | C-Nu (forming): ~2.0, C=O (breaking): ~1.3 |

Following the transition state, nucleophilic addition to the aldehyde would lead to a tetrahedral intermediate. This alkoxide intermediate is typically short-lived and will be protonated upon workup to yield the final alcohol product. The stability of this intermediate would be influenced by the steric and electronic properties of the substituents on the hexanal backbone.

In reactions involving the sulfide (B99878) group, such as oxidation, intermediates like sulfoxides and sulfones could be formed and isolated.

Hypothetical Reaction Intermediates in Transformations of Hexanal, 3-(phenylthio)-

| Reaction Type | Intermediate | Key Features |

|---|---|---|

| Nucleophilic Addition | Tetrahedral Alkoxide | Negatively charged oxygen, sp³ hybridized former carbonyl carbon. |

| Oxidation of Sulfide | Sulfoxide (B87167) | A single sulfur-oxygen double bond. |

Kinetic studies would be crucial to understanding the rates of reactions involving Hexanal, 3-(phenylthio)-. For example, the rate of nucleophilic addition would be expected to follow second-order kinetics, being first order in both the aldehyde and the nucleophile. The rate would be influenced by the nature of the nucleophile, the solvent, and the temperature.

Thermodynamic studies would provide insight into the position of equilibrium for reversible reactions. For instance, in the formation of Hexanal, 3-(phenylthio)- via the thia-Michael addition of thiophenol to 2-hexenal, the equilibrium constant (Keq) would determine the yield of the product under given conditions. Thia-Michael additions are generally reversible, and the position of the equilibrium can be influenced by the electronic nature of the substituents.

Computational Chemistry Studies on Hexanal, 3-(phenylthio)-

Computational chemistry provides powerful tools to investigate the properties of molecules like Hexanal, 3-(phenylthio)- at an electronic level, offering insights that complement experimental studies.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure of molecules. For Hexanal, 3-(phenylthio)-, DFT calculations could be employed to determine various properties:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The LUMO is typically centered on the carbonyl group, indicating its electrophilic nature.

Electron Density and Electrostatic Potential: These calculations would reveal the distribution of charge within the molecule, highlighting the electrophilic carbonyl carbon and the nucleophilic sulfur atom.

Reaction Pathways and Transition States: DFT can be used to model reaction mechanisms, locate transition state structures, and calculate activation energies, providing a detailed picture of how transformations occur.

Illustrative DFT-Calculated Properties for Hexanal, 3-(phenylthio)-

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons; site of nucleophilic attack. |

| C=O Bond Length | 1.22 Å | Standard carbonyl bond length. |

Hexanal, 3-(phenylthio)- possesses conformational flexibility due to the rotation around several single bonds. Conformational analysis is essential to identify the most stable three-dimensional structures (conformers) and to understand how the molecule's shape influences its reactivity.

By systematically rotating the bonds of the hexyl chain and the phenylthio group, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers, calculated using computational methods, indicate their populations at a given temperature. The energetic profiles for the interconversion between different conformers can also be determined, revealing the energy barriers to rotation. Understanding the preferred conformation is important as it can dictate how a reactant approaches the molecule, thereby influencing the stereochemical outcome of a reaction.

Molecular Dynamics Simulations for Reaction Pathway Exploration

There are currently no published studies that employ molecular dynamics simulations to explore the reaction pathways of Hexanal, 3-(phenylthio)-. This type of computational investigation is crucial for understanding the dynamic behavior of molecules and elucidating complex reaction mechanisms, including the identification of transition states and intermediate structures. The application of such methods could provide valuable insights into the formation, degradation, and reactivity of this compound.

Quantum Chemical Predictions of Spectroscopic Properties for Mechanistic Validation

Similarly, the scientific literature lacks reports on the use of quantum chemical calculations to predict the spectroscopic properties of Hexanal, 3-(phenylthio)-. These theoretical predictions, including but not limited to NMR, IR, and UV-Vis spectra, are instrumental in validating proposed reaction mechanisms and identifying key structural features. Such computational data, when compared with experimental results, can offer a deeper understanding of the electronic structure and bonding within the molecule.

Structure-Reactivity Relationships in Hexanal, 3-(phenylthio)- Derivatives

No research has been found that systematically investigates the structure-reactivity relationships of derivatives of Hexanal, 3-(phenylthio)-. Such studies would involve synthesizing a series of related compounds with modifications to the core structure and evaluating their reactivity in various chemical transformations. The absence of this research means that the influence of different functional groups on the chemical behavior of Hexanal, 3-(phenylthio)- remains unexplored.

Advanced Analytical Approaches in the Study of Hexanal, 3 Phenylthio

Spectroscopic Techniques for Mechanistic and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and stereochemistry of "Hexanal, 3-(phenylthio)-."

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Hexanal, 3-(phenylthio)-." One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

In a typical ¹H NMR spectrum of "Hexanal, 3-(phenylthio)-," the aldehydic proton would appear as a distinct triplet at approximately 9.7-9.8 ppm due to coupling with the adjacent methylene (B1212753) protons. The protons of the phenyl group would resonate in the aromatic region, typically between 7.2 and 7.5 ppm. The methine proton at the C3 position, being adjacent to the sulfur atom, would likely appear as a multiplet around 3.5-3.8 ppm. The remaining methylene and methyl protons of the hexanal (B45976) backbone would resonate in the upfield region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, confirming the sequence of the hexyl chain, while an HSQC spectrum would link each proton to its directly attached carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for Hexanal, 3-(phenylthio)-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic CH | 9.75 | t |

| Phenyl CH | 7.20-7.45 | m |

| C3-H | 3.65 | m |

| C2-H₂ | 2.70 | m |

| C4-H₂ | 1.65 | m |

| C5-H₂ | 1.40 | m |

Note: Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is primarily used to identify the functional groups present in "Hexanal, 3-(phenylthio)-." The FT-IR spectrum would be characterized by a strong absorption band around 1725 cm⁻¹, which is indicative of the C=O stretching of the aldehyde group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-S stretching vibration, which is often weak in FT-IR, would be expected in the 600-800 cm⁻¹ range.

Raman spectroscopy can provide complementary information. The C-S bond, being more polarizable, often gives a more intense signal in Raman spectra compared to FT-IR. This technique is particularly useful for monitoring reactions in aqueous media, where the strong water absorption in FT-IR can be problematic.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

If "Hexanal, 3-(phenylthio)-" is synthesized in an enantiomerically enriched form, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the enantiomeric excess (ee). These methods measure the differential absorption and rotation of plane-polarized light by a chiral molecule. The sign and magnitude of the Cotton effect in the CD spectrum, particularly around the n→π* transition of the carbonyl group, can be correlated with the absolute configuration of the stereocenter at the C3 position.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of "Hexanal, 3-(phenylthio)-," which allows for the unambiguous determination of its elemental composition. Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for this molecule would likely include cleavage adjacent to the carbonyl group (alpha-cleavage) and cleavage of the C-S bond. The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Chromatographic Methods for Purity and Reaction Progress Monitoring

Chromatographic techniques are fundamental for separating "Hexanal, 3-(phenylthio)-" from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis and purification of "Hexanal, 3-(phenylthio)-." Due to the presence of the phenyl group, reversed-phase HPLC with a UV detector is a suitable method. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

By creating a calibration curve with standards of known concentration, the exact amount of "Hexanal, 3-(phenylthio)-" in a sample can be determined. HPLC is also invaluable for monitoring the progress of a reaction by analyzing aliquots taken at different time intervals. Furthermore, preparative HPLC can be used to isolate highly pure "Hexanal, 3-(phenylthio)-" for further studies.

Table 2: Illustrative HPLC Method for Hexanal, 3-(phenylthio)-

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Components and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. microbiologyjournal.org In the context of Hexanal, 3-(phenylthio)-, GC-MS is indispensable for analyzing the compound itself, as well as detecting any volatile byproducts or impurities that may arise during its synthesis or degradation. The technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. microbiologyjournal.org

The analysis of sulfur-containing compounds, such as Hexanal, 3-(phenylthio)-, often requires specialized GC-MS approaches due to their reactivity and potential for thermal degradation. acs.orgnih.gov The process typically begins with sample introduction, often utilizing headspace (HS) or solid-phase microextraction (SPME) to isolate volatile analytes from a complex matrix. acs.orgmdpi.comfrontiersin.org SPME is particularly effective for concentrating volatile sulfur compounds prior to analysis. acs.org

Once introduced into the GC system, the sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. mdpi.com The choice of column is critical; for sulfur compounds, a non-polar or mid-polarity column, such as a DB-5ms or DB-WAX, is often employed to achieve optimal separation. frontiersin.org The temperature of the GC oven is programmed to ramp up gradually, allowing compounds to elute from the column based on their boiling points and affinity for the stationary phase. mdpi.comfrontiersin.org

As the separated components exit the GC column, they enter the mass spectrometer's ion source. Here, they are fragmented into characteristic ions, typically by electron ionization (EI). The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. mdpi.com This spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) database, for positive identification. mdpi.com

Research on volatile compounds in natural products like onions (Allium cepa) provides a relevant model for the analysis of sulfur-containing aldehydes. frontiersin.orgresearchgate.netnih.gov These studies successfully use GC-MS to identify a wide array of sulfur compounds, including thiophenes, disulfides, and trisulfides, which are structurally related to the phenylthio moiety in Hexanal, 3-(phenylthio)-. researchgate.netnih.gov The methodologies employed in these studies, including specific column choices and temperature programs, are directly applicable to the analysis of Hexanal, 3-(phenylthio)-.

Table 1: Illustrative GC-MS Parameters for Analysis of Volatile Sulfur Compounds

| Parameter | Setting | Purpose |

|---|---|---|

| Injection Mode | Splitless | To maximize the transfer of analytes onto the column, enhancing sensitivity for trace components. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column without reacting with it. |

| Flow Rate | 1.0 mL/min | An optimal flow rate for good separation efficiency in typical capillary columns. |

| Column Type | DB-WAX (30m x 0.25mm x 0.25µm) | A polar column suitable for separating aldehydes and sulfur-containing compounds. |

| Oven Program | 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 min | A temperature gradient that separates compounds based on their boiling points. |

| MS Interface Temp. | 260 °C | Prevents condensation of analytes as they transfer from the GC to the MS. |

| Ion Source Temp. | 200 °C | Maintains analytes in the gas phase for efficient ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |

| Mass Scan Range | 45-500 m/z | A typical range to capture the molecular ion and key fragments of the target analyte and related byproducts. |

This table presents a hypothetical set of parameters based on common methodologies for analyzing similar volatile sulfur compounds. mdpi.comfrontiersin.org

Chiral Chromatography for Enantiomer Separation and Quantitation

Hexanal, 3-(phenylthio)- possesses a chiral center at the C-3 position, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers can exhibit different biological activities and sensory properties. Consequently, the ability to separate and quantify the individual enantiomers is crucial for both synthetic chemistry and biological applications. Chiral chromatography is the primary technique used to achieve this separation.

The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). The CSP creates a diastereomeric relationship with the individual enantiomers, leading to different retention times and allowing for their separation. High-Performance Liquid Chromatography (HPLC) is the most common platform for this type of separation.

For the separation of compounds like Hexanal, 3-(phenylthio)-, several strategies can be employed:

Direct Separation: The racemic mixture is passed directly through an HPLC column containing a CSP. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are widely used and have proven effective for a broad range of chiral compounds, including those containing sulfur. The selection of the mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is optimized to maximize the separation factor (α) and resolution (Rs).

Indirect Separation (Derivatization): In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. After separation, the individual diastereomers can be collected, and the CDA can be cleaved to yield the pure enantiomers. This method can also be coupled with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the absolute configuration of the separated enantiomers. researchgate.net

The development of methods for the asymmetric synthesis of chiral thiols and thioethers underscores the importance of analytical techniques capable of verifying enantiomeric purity. beilstein-journals.org Chiral chromatography is the definitive method for determining the enantiomeric excess (ee) of such reactions, providing precise quantification of each enantiomer in the final product mixture. acs.orgacs.org

Table 2: Potential Chiral HPLC Approaches for Hexanal, 3-(phenylthio)-

| Approach | Description | Key Considerations |

|---|---|---|

| Direct Chiral HPLC | Separation of enantiomers on a column with a Chiral Stationary Phase (CSP). | CSP selection (e.g., polysaccharide-based), mobile phase composition (hexane/isopropanol), flow rate, and detector choice (e.g., UV-Vis). |

| Indirect Chiral HPLC | Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, followed by separation on an achiral column. | Selection of a suitable CDA, reaction conditions to ensure complete conversion, and stability of the resulting diastereomers. |

X-ray Crystallography of Hexanal, 3-(phenylthio)- Derivatives for Solid-State Structural Analysis

For a derivative of Hexanal, 3-(phenylthio)-, the process would involve several steps:

Synthesis and Crystallization: A suitable solid derivative must be synthesized. This could involve, for example, converting the aldehyde group to a hydrazone or an oxime, which may have a higher propensity to form high-quality single crystals. Growing these crystals is a critical step, often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: A single crystal of sufficient quality is mounted on a diffractometer. hw.ac.uk The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated. malvernpanalytical.com

Structure Solution and Refinement: The collected diffraction data are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. mkuniversity.ac.in This initial structure is then refined using computational methods to achieve the best possible fit between the calculated and observed diffraction patterns. mkuniversity.ac.in

The resulting structural data are highly precise and provide unambiguous proof of the molecule's connectivity and stereochemistry, including the absolute configuration if a chiral center is present and appropriate techniques are used. hw.ac.uk X-ray crystallography has been successfully applied to determine the structures of numerous organosulfur compounds, including thio-substituted molecules and thioamides, providing valuable validation for theoretical models and confirming molecular conformations. nih.govmdpi.com This information is invaluable for understanding structure-activity relationships, reaction mechanisms, and intermolecular interactions in the solid state. researchgate.netnih.gov

Table 3: Hypothetical Crystallographic Data for a Hexanal, 3-(phenylthio)- Derivative

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₁₂H₁₅NOS (Example: Oxime derivative) | The elemental composition of the molecule in the crystal. |

| Crystal System | Monoclinic | The symmetry system to which the crystal lattice belongs. |

| Space Group | P2₁/c | The specific symmetry group describing the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 20.1 Å, β = 95.5° | The dimensions of the repeating unit of the crystal lattice. |

| Bond Length (C-S) | ~1.80 Å | The distance between the carbon and sulfur atoms of the thioether linkage. |

| Bond Angle (C-S-C) | ~105° | The angle formed by the two carbon atoms and the central sulfur atom. |

| Torsion Angle (C-C-S-C) | Variable | Describes the conformation around the C-S bond, indicating the spatial relationship of the phenyl and hexanal moieties. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit. |

This table provides representative data that could be obtained from an X-ray crystallographic analysis of a suitable solid derivative of Hexanal, 3-(phenylthio)-.

Future Directions and Emerging Research Avenues for Hexanal, 3 Phenylthio

Development of Novel Catalytic Systems for Hexanal (B45976), 3-(phenylthio)- Synthesis and Transformation

The synthesis of "Hexanal, 3-(phenylthio)-" and related thioethers traditionally relies on methods that can be improved in terms of efficiency, selectivity, and sustainability. Future research will likely focus on the development of advanced catalytic systems to address these challenges. A key area of interest is the catalytic conjugate addition of thiophenol to α,β-unsaturated aldehydes like hexenal (B1195481). While base catalysis is common, the development of more sophisticated organocatalysts or transition-metal catalysts could offer superior control over the reaction.

For instance, the use of chiral catalysts could enable the enantioselective synthesis of "Hexanal, 3-(phenylthio)-", yielding specific stereoisomers that may be of interest for certain applications. Furthermore, catalysts that can operate under milder conditions, in greener solvents, and with lower catalyst loadings are highly desirable.

Transformations of the aldehyde functionality in "Hexanal, 3-(phenylthio)-" also present opportunities for new catalytic methods. For example, catalytic oxidation to the corresponding carboxylic acid or reduction to the alcohol could be achieved with high selectivity using tailored catalysts, avoiding the need for stoichiometric reagents.

| Catalyst Type | Potential Application | Anticipated Advantages |

| Chiral Organocatalysts | Enantioselective synthesis | High enantioselectivity, metal-free |

| Transition-Metal Complexes | Synthesis and transformations | High turnover numbers, diverse reactivity |

| Nanoparticle Catalysts | Various transformations | High surface area, recyclability |

Integration of Hexanal, 3-(phenylthio)- into High-Throughput Experimentation and Automation

High-throughput experimentation (HTE) and laboratory automation are transformative approaches in chemical research that can significantly accelerate the discovery and optimization of reactions involving "Hexanal, 3-(phenylthio)-". By employing robotic systems for parallel synthesis and screening, researchers can rapidly evaluate a large number of reaction parameters.

For the synthesis of "Hexanal, 3-(phenylthio)-", HTE could be used to screen various catalysts, solvents, and reaction conditions to identify the optimal parameters for yield and selectivity in a fraction of the time required for traditional methods. Similarly, for the further functionalization of "Hexanal, 3-(phenylthio)-", HTE can be employed to explore a wide range of coupling partners and catalytic systems.

The data-rich environment of HTE, when coupled with machine learning algorithms, can also aid in the development of predictive models for reaction outcomes. This synergy between automation and data science has the potential to revolutionize the way research on "Hexanal, 3-(phenylthio)-" and its derivatives is conducted.

| HTE Application | Research Goal | Potential Outcome |

| Reaction Optimization | Maximize yield of "Hexanal, 3-(phenylthio)-" | Identification of optimal catalyst, solvent, and temperature |

| Catalyst Discovery | Find novel catalysts for transformations | Discovery of more efficient and selective catalysts |

| Library Synthesis | Generate a diverse set of analogues | Rapid access to a wide range of related compounds |

Exploration of Photoredox Catalysis and Electrochemistry in Hexanal, 3-(phenylthio)- Chemistry

Photoredox catalysis and electrochemistry offer green and powerful alternatives to traditional synthetic methods by utilizing visible light or electricity, respectively, to drive chemical reactions. mdpi.com These techniques are particularly well-suited for radical-based transformations and could open up new avenues for the synthesis and functionalization of "Hexanal, 3-(phenylthio)-".

In the context of synthesizing "Hexanal, 3-(phenylthio)-", photoredox catalysis could be employed to generate a thiyl radical from thiophenol, which could then add to hexenal. mdpi.com This approach may offer different reactivity and selectivity compared to conventional methods. The merger of photoredox catalysis with organocatalysis could also enable novel asymmetric transformations. nih.govprinceton.edu

Electrochemistry provides another means to generate reactive intermediates under mild conditions. For example, the electrochemical oxidation of thiophenol could generate the necessary species for addition to an α,β-unsaturated system. Furthermore, the aldehyde group of "Hexanal, 3-(phenylthio)-" could be a handle for electrochemical transformations, such as reductive coupling reactions.

| Method | Potential Reaction | Advantages |

| Photoredox Catalysis | Thiol-ene reaction for synthesis | Mild conditions, use of visible light |

| Electrochemistry | Synthesis and functionalization | Avoids stoichiometric reagents, precise control of redox potential |

| Dual Catalysis (Photo/Organo) | Asymmetric C-S bond formation | Access to chiral products |

Bio-Inspired Synthesis and Biocatalytic Transformations Involving Hexanal, 3-(phenylthio)-

Nature provides a rich source of inspiration for the development of sustainable and highly selective chemical transformations. Bio-inspired synthesis and biocatalysis are emerging as powerful tools in organic chemistry. While no natural pathway is known to produce "Hexanal, 3-(phenylthio)-" directly, enzymes could be engineered or discovered to catalyze its formation.

For instance, enzymes from the lipoxygenase pathway, which are involved in the synthesis of natural green leaf volatiles like hexanal, could be explored and potentially modified to accept thio-substituted substrates. mdpi.com Biocatalytic methods are also being developed for the synthesis of trans-2-hexenal (B146799), a related compound, demonstrating the potential of enzymes in this area. chemistryviews.orgdoaj.orgnih.govresearcher.life

Furthermore, existing enzymes such as alcohol dehydrogenases or oxidases could be used for the selective reduction or oxidation of the aldehyde functionality in "Hexanal, 3-(phenylthio)-". The high selectivity of enzymes often allows for transformations that are challenging to achieve with conventional chemical methods.

| Biocatalytic Approach | Target Transformation | Potential Enzyme Class |

| Asymmetric Synthesis | Enantioselective C-S bond formation | Engineered Thiolases/Transferases |

| Aldehyde Reduction | Conversion to 3-(phenylthio)-hexanol | Alcohol Dehydrogenases |

| Aldehyde Oxidation | Conversion to 3-(phenylthio)-hexanoic acid | Aldehyde Dehydrogenases/Oxidases |

Computational Design of Enhanced Reactivity and Selectivity in Hexanal, 3-(phenylthio)- Analogues

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and selectivity. researchgate.netscispace.com In the context of "Hexanal, 3-(phenylthio)-", computational methods can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms.

DFT calculations can be used to model the transition states of various reactions involving "Hexanal, 3-(phenylthio)-", helping to rationalize observed reactivity and to predict the outcome of new reactions. This can guide the design of experiments and the development of more efficient synthetic routes.

Moreover, computational methods can be used to design analogues of "Hexanal, 3-(phenylthio)-" with enhanced reactivity or selectivity. By systematically modifying the structure of the molecule in silico and calculating the effect on its properties, researchers can identify promising candidates for synthesis. This computational pre-screening can save significant time and resources in the laboratory.

| Computational Method | Research Objective | Information Gained |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms | Transition state energies, reaction barriers |

| Molecular Dynamics (MD) | Study conformational dynamics | Preferred conformations, solvent effects |

| Quantitative Structure-Activity Relationship (QSAR) | Predict properties of analogues | Correlation between structure and reactivity |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(phenylthio)hexanal?

The synthesis of sulfur-containing aldehydes like 3-(phenylthio)hexanal typically involves nucleophilic substitution or thiol-ene reactions. For example, phenylthiol groups can be introduced via substitution of halogenated intermediates (e.g., bromohexanal) under basic conditions. Evidence from structurally similar compounds (e.g., ethyl 2-(4-(phenylthio)phenyl)hexanoate) suggests the use of NMR and mass spectrometry (MS) to confirm substitution efficiency and purity . Reaction optimization may require controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .

Q. How is the structural integrity of 3-(phenylthio)hexanal validated in synthetic workflows?

Characterization relies on a combination of 1H/13C NMR to identify the phenylthio substituent’s chemical environment (e.g., δ ~2.8–3.2 ppm for SCH2 groups) and high-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 208.09). Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral alignment .

Q. What physicochemical properties of 3-(phenylthio)hexanal are critical for experimental design?

Key properties include: